Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is a complex organic compound that features an indole core structure substituted with a methyl ester group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine (such as N-methylpyrrolidine) to form the desired substitution.
Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, a compound with a similar pyrrolidine ring structure.
Indole-3-carbinol: An indole derivative with anticancer properties.
Tryptamine: An indole derivative with a similar core structure.
Uniqueness
Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is unique due to the combination of its indole core and pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
1956382-01-6 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl 3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-18-7-3-4-13(18)8-12-10-17-15-6-5-11(9-14(12)15)16(19)20-2/h5-6,9-10,13,17H,3-4,7-8H2,1-2H3 |
InChI Key |
HCOWPXFBCIWDMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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